2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1237359 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Materials Science
A novel polymerization method involving the insertion of activated glycine esters into metal chelates demonstrates the versatility of glycinate derivatives in synthesizing polymeric materials with controlled molecular weights and properties. This method, which utilizes the reactivity of metal chelates, highlights the potential of such compounds in creating novel polymeric structures with specific functionalities and applications in materials science (Naka, Nemoto, & Chujo, 2003).
Spectroscopic Characterization and Computational Analysis
The detailed structural parameters, spectroscopic characterization, and computational analysis of compounds related to 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate offer insights into their electronic and optical properties. Such studies, employing DFT and TD-DFT calculations, pave the way for understanding the interaction mechanisms and potential applications of these compounds in various fields, including dye chemistry, non-linear optics, and possibly as corrosion inhibitors or bioactive molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysics and Supramolecular Chemistry
Research on phlorin macrocycles, which share structural similarities with the complex molecule , reveals the influence of peripheral substituents on photophysical properties and supramolecular interactions, including fluoride binding. Such studies not only contribute to the understanding of the photophysics behind these molecules but also their potential applications in creating light-absorbing materials and redox-active compounds for various technological applications (Pistner, Lutterman, Ghidiu, Ma, & Rosenthal, 2013).
Synthetic Chemistry and Catalysis
Explorations into the synthesis and catalytic activities of related compounds demonstrate the utility of glycinate derivatives in forming complex molecules with potential biological and industrial applications. The synthesis of diverse structures from glyoxyloyl chlorides and the development of efficient polymerization methods highlight the role of such compounds in advancing synthetic methodologies and creating materials with desired properties (Black, Kumar, & McConnell, 1996).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-[(4-chlorobenzoyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-16-8-9-20(14-17(16)2)23(29)24(18-6-4-3-5-7-18)31-22(28)15-27-25(30)19-10-12-21(26)13-11-19/h3-14,24H,15H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOESCLANRZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.